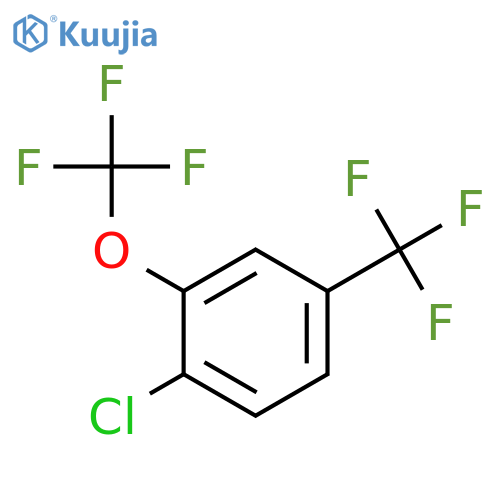

Cas no 94444-78-7 (Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)

94444-78-7 structure

商品名:Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-

CAS番号:94444-78-7

MF:C8H3ClF6O

メガワット:264.552242517471

MDL:MFCD22580906

CID:4344999

PubChem ID:13648549

Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-

- 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

- AKOS016016535

- SCHEMBL10933173

- 94444-78-7

- 4-Chloro-3-(trifluoromethoxy)-benzotrifluoride

- MFCD22580906

- AIMSEDHNQKTBQO-UHFFFAOYSA-N

-

- MDL: MFCD22580906

- インチ: InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H

- InChIKey: AIMSEDHNQKTBQO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 263.9776614Da

- どういたいしつりょう: 263.9776614Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 9.2Ų

Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB256543-5 g |

4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |

94444-78-7 | 98% | 5g |

€798.00 | 2023-05-20 | |

| abcr | AB256543-1 g |

4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |

94444-78-7 | 98% | 1g |

€299.00 | 2023-05-20 | |

| Enamine | EN300-11772756-1.0g |

1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |

94444-78-7 | 95% | 1.0g |

$0.0 | 2022-12-01 | |

| abcr | AB256543-1g |

4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |

94444-78-7 | 98% | 1g |

€299.00 | 2025-02-17 | |

| abcr | AB256543-5g |

4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |

94444-78-7 | 98% | 5g |

€798.00 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658109-5g |

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |

94444-78-7 | 98% | 5g |

¥12020.00 | 2024-04-24 |

Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

94444-78-7 (Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94444-78-7)Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):177.0/473.0